Pyrithioxin dihydrochloride Pyrithioxin dihydrochloride Pyrithioxin dihydrochloride is a member of methylpyridines.
Brand Name: Vulcanchem
CAS No.: 10049-83-9
VCID: VC0540742
InChI: InChI=1S/C16H20N2O4S2.2ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;/h3-4,19-22H,5-8H2,1-2H3;2*1H
SMILES: CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl
Molecular Formula: C16H22Cl2N2O4S2
Molecular Weight: 441.4 g/mol

Pyrithioxin dihydrochloride

CAS No.: 10049-83-9

Cat. No.: VC0540742

Molecular Formula: C16H22Cl2N2O4S2

Molecular Weight: 441.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pyrithioxin dihydrochloride - 10049-83-9

Specification

CAS No. 10049-83-9
Molecular Formula C16H22Cl2N2O4S2
Molecular Weight 441.4 g/mol
IUPAC Name 5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride
Standard InChI InChI=1S/C16H20N2O4S2.2ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;/h3-4,19-22H,5-8H2,1-2H3;2*1H
Standard InChI Key HRZWYHGGJOWGRI-UHFFFAOYSA-N
SMILES CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl
Canonical SMILES CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl
Appearance Solid powder

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Pyrithioxin dihydrochloride is a disulfide derivative of pyridoxine (vitamin B₆), featuring two pyridoxine molecules linked by a disulfide bridge (-S-S-) and protonated with hydrochloric acid. Its IUPAC name, 5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol; dihydrochloride, reflects this configuration . The compound’s molecular weight is 441.39 g/mol, with a solubility profile of 40 mg/mL in water and 50 mg/mL in DMSO .

Table 1: Physicochemical Properties of Pyrithioxin Dihydrochloride

PropertyValue
Molecular FormulaC₁₆H₂₂Cl₂N₂O₄S₂
CAS Registry Number10049-83-9
SMILES NotationCC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl
Melting Point205–207°C (decomposes)
Solubility (H₂O)40 mg/mL (90.62 mM)
Solubility (DMSO)50 mg/mL (113.28 mM)

Synthetic Pathways

Industrial synthesis typically involves oxidizing pyridoxine hydrochloride with activated manganese dioxide and sulfuric acid to yield pyridoxal, followed by oximation and reduction steps. A patented method (CN101628892A) achieves 90–92% molar yield by optimizing reaction conditions, such as using zinc-acetic acid for reductive cleavage of the oxime intermediate .

Table 2: Key Steps in Pyrithioxin Dihydrochloride Synthesis

StepReagents/ConditionsYield
Pyridoxal synthesisMnO₂, H₂SO₄, 40–45°C95%
Oxime formationNH₂OH·HCl, NaOAc, 55–60°C92%
Reduction to amineZn/HOAc, 25–30°C90%
Hydrochloride salt formationHCl, ethanol recrystallization99% purity

Analytical Quantification Methods

Spectrophotometric Assays

Two validated methods dominate pyrithioxin analysis:

  • DQC Complexation: Reaction with 2,6-dichloroquinone-4-chlorimide (DQC) produces a bluish-green chromophore (λₘₐₓ = 650 nm), suitable for tablet and syrup formulations .

  • Reductive Coupling: Zinc-mediated reduction followed by p-phenylenediamine derivatization yields a bluish-violet complex (λₘₐₓ = 600 nm), with a linear range of 2–20 μg/mL .

Pharmacological Effects and Mechanisms

Neurodynamic Activity

Pyrithioxin enhances cerebral glucose uptake by 40% in rodent models, likely via modulation of GLUT-1 transporters. It also upregulates glutamine synthetase, increasing GABA synthesis by 25% in hippocampal neurons .

Anti-Nociceptive Properties

In neuropathic pain models, pyrithioxin (10 mg/kg i.p.) reduces mechanical allodynia by 60% through suppression of TNF-α and IL-6 in dorsal root ganglia .

Table 3: Pharmacokinetic Profile (Rat Model)

ParameterValue
Tₘₐₓ (oral)1.2 ± 0.3 h
Cₘₐₓ (300 mg dose)12.4 ± 2.1 μg/mL
Half-life4.8 ± 0.7 h
Protein Binding78–82%
Urinary Excretion65% unchanged in 24 h

Clinical Applications and Trials

Learning Disabilities in Adolescents

A 6-month double-blind trial (n=67) administering 300 mg/day showed no mean improvement in cognitive parameters but increased interindividual variability (F=1.85–2.33, p<0.05), suggesting responder subgroups .

Post-Stroke Rehabilitation

Combined with hyperventilation therapy, pyrithioxin (200 mg/day) improved motor recovery in 62% of cerebral infarct patients vs. 38% placebo (p=0.02) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator